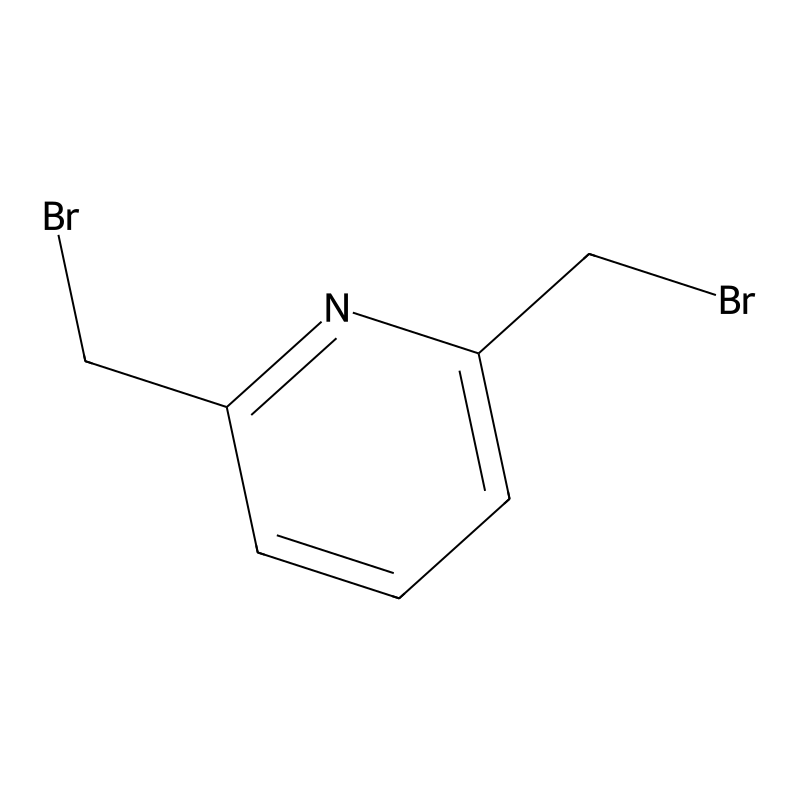2,6-Bis(bromomethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Pyridine Derivatives
2,6-Bis(bromomethyl)pyridine is a well-established organic compound valued in scientific research for its ability to serve as a precursor in various organic reactions leading to the formation of a wide range of pyridine derivatives. This versatility stems from the presence of two reactive bromomethyl groups attached to the pyridine ring at positions 2 and 6. These bromomethyl groups can be readily displaced or modified through various chemical reactions, allowing for the introduction of diverse functional groups onto the pyridine scaffold. This ability to manipulate the structure of the molecule makes 2,6-Bis(bromomethyl)pyridine a valuable tool for researchers in the synthesis of novel and potentially bioactive pyridine-based compounds. [Source: National Institutes of Health, National Library of Medicine ""]
Metal Ion Coordination
Beyond its role as a precursor, 2,6-Bis(bromomethyl)pyridine also possesses the ability to coordinate with metal ions due to the presence of a nitrogen atom within the pyridine ring. This nitrogen atom acts as a Lewis base, donating electron density to electron-deficient metal centers. This coordination ability allows for the development of metal complexes with 2,6-Bis(bromomethyl)pyridine, which can find applications in various research fields, including catalysis, materials science, and medicinal chemistry. [Source: Sigma-Aldrich ""]
2,6-Bis(bromomethyl)pyridine is an organic compound with the molecular formula . It features a pyridine ring substituted at the 2 and 6 positions with bromomethyl groups. The compound is characterized by its ability to participate in various organic reactions, serving as a precursor for the synthesis of a wide range of pyridine derivatives. The bromomethyl groups extend nearly perpendicular to the plane of the pyridine ring, contributing to its unique structural properties and reactivity .
In its crystalline form, 2,6-bis(bromomethyl)pyridine exhibits significant π-π stacking interactions between aromatic rings, with centroid-centroid distances measuring approximately 3.778 Å. Additionally, there are notable Br···Br contacts that facilitate the formation of infinite chains in the crystal structure .
- Nucleophilic Substitution Reactions: The bromine atoms can be substituted by various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
- Formation of Macrocycles: The compound's conformational flexibility allows it to act as a building block in the synthesis of macrocyclic compounds .
- Coordination Chemistry: The nitrogen atom in the pyridine ring serves as a donor site for metal ions, facilitating the formation of coordination complexes .
The synthesis of 2,6-bis(bromomethyl)pyridine typically involves the bromination of 2,6-bis(hydroxymethyl)pyridine. This process can be achieved using various brominating agents such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to ensure selective substitution at the desired positions .
General Procedure:- Starting Material: Begin with 2,6-bis(hydroxymethyl)pyridine.
- Bromination: Add a brominating agent in an appropriate solvent (e.g., dichloromethane) under reflux conditions.
- Purification: Isolate the product through recrystallization or chromatography.
2,6-Bis(bromomethyl)pyridine finds applications in several fields:
- Organic Synthesis: It serves as a versatile intermediate for synthesizing various pyridine derivatives and complex organic molecules.
- Coordination Chemistry: Used in creating metal complexes due to its nitrogen donor properties.
- Material Science: Potential applications in developing new materials with specific electronic or optical properties .
Studies involving 2,6-bis(bromomethyl)pyridine often focus on its interactions with metal ions and other ligands. Its ability to coordinate with transition metals facilitates research into new catalysts and materials for electronic applications. Interaction studies have also examined how variations in substituents affect its reactivity and coordination behavior .
Several compounds share structural similarities with 2,6-bis(bromomethyl)pyridine. Here are some notable examples:
Uniqueness
The uniqueness of 2,6-bis(bromomethyl)pyridine lies in its dual bromomethyl substitution on the pyridine ring, which enhances its reactivity compared to other similar compounds. Its ability to form stable coordination complexes and participate in diverse organic reactions makes it particularly valuable in synthetic chemistry.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








